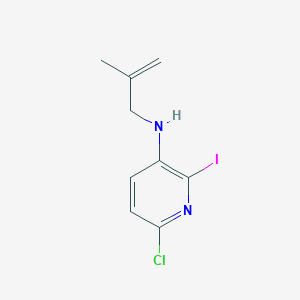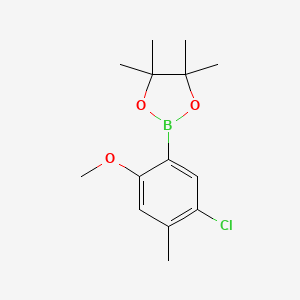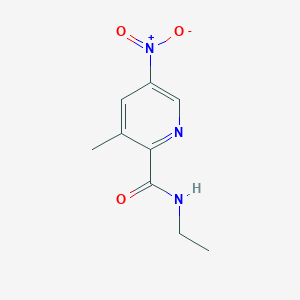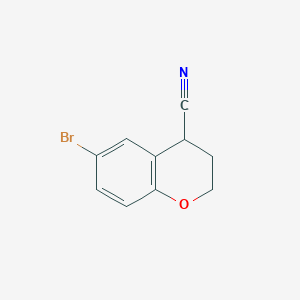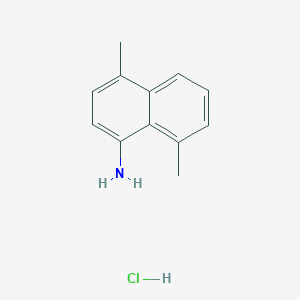
4,8-Dimethylnaphthalen-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethylnaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C12H13N.ClH. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 4th and 8th positions and an amine group at the 1st position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethylnaphthalen-1-amine hydrochloride typically involves the nitration of 4,8-dimethylnaphthalene, followed by reduction to form the corresponding amine. The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or recrystallization techniques to achieve the desired quality for commercial use .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethylnaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,8-Dimethylnaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,8-Dimethylnaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylnaphthalen-1-amine hydrochloride
- 8-Methylnaphthalen-1-amine hydrochloride
- Naphthalen-1-amine hydrochloride
Uniqueness
4,8-Dimethylnaphthalen-1-amine hydrochloride is unique due to the presence of two methyl groups at specific positions on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14ClN |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
4,8-dimethylnaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C12H13N.ClH/c1-8-6-7-11(13)12-9(2)4-3-5-10(8)12;/h3-7H,13H2,1-2H3;1H |
InChI Key |
KCNJYWVWQUCPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=C2N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


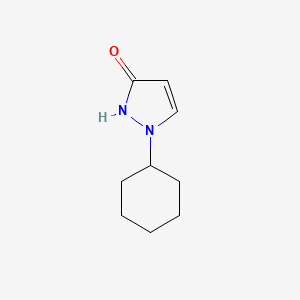
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B13919075.png)
![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)

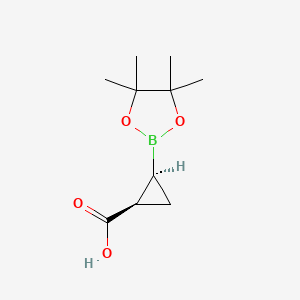
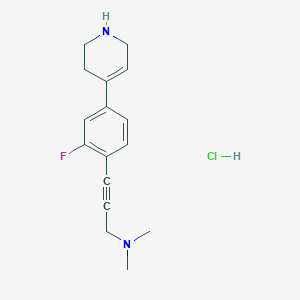
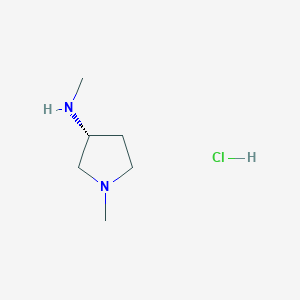
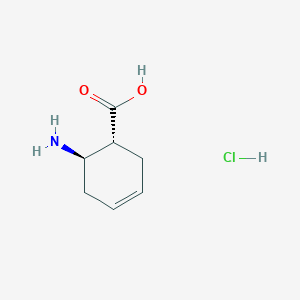
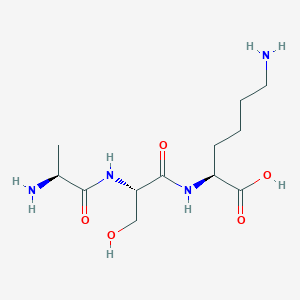
![(2R)-2-[Ethyl(methyl)amino]propan-1-OL](/img/structure/B13919122.png)
